molecular formula C22H19FN4 B1392700 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1242869-89-1

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Cat. No. B1392700
CAS RN: 1242869-89-1
M. Wt: 358.4 g/mol
InChI Key: XKSVAYNUQUTKKS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrolo and a pyrazolo ring. These types of structures are often found in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrolo and pyrazolo rings can participate in various chemical reactions .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

The structure of this compound suggests potential as an antiproliferative agent . Compounds with similar heterocyclic systems have been synthesized and tested for their antiproliferative activities against various human cancer cell lines . This indicates that our compound could be used in the development of new cancer therapies, particularly in gynecological cancers where such compounds have shown promise.

Enantioselective Synthesis

The compound’s synthesis involves a retro Diels–Alder (RDA) procedure , which can be performed using enantiomeric starting materials to achieve a high enantiomeric excess (ee) of 95% . This is crucial for creating drugs with specific chiral properties, which can greatly influence the efficacy and safety profile of pharmaceuticals.

Privileged Scaffold in Medicinal Chemistry

Due to its complex structure, the compound can serve as a privileged scaffold . Such scaffolds are substructures found in a significant proportion of known drugs and are particularly suited for preparing molecular libraries as leads in medicinal chemistry .

Biological Activities in Aquatic Organisms

Related pyrazoline derivatives have been studied for their biological activities on aquatic organisms, such as rainbow trout alevins . This suggests that our compound could be investigated for its effects on fish, which could have implications for aquaculture and environmental toxicology.

Kinase Inhibition for Therapeutic Applications

Compounds with similar fused heterocyclic structures have been identified as potential kinase inhibitors . Kinases are enzymes that play a critical role in the regulation of cell functions, and their inhibition can be a powerful strategy in treating diseases like cancer.

Cereblon-Binding Drug Therapy

The compound’s structural analogs have been found to bind to the protein cereblon (CRBN), altering the substrate specificity of the CRBN E3 ubiquitin ligase complex . This has implications for the treatment of cancer, as the breakdown of intrinsic downstream proteins can inhibit tumor growth.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Without specific information, it’s difficult to provide an accurate assessment .

Future Directions

Future research could focus on fully characterizing this compound, including its synthesis, structure, properties, and potential biological activities. Given the biological activities of similar compounds, it could be a promising area of study .

properties

IUPAC Name

9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4/c1-15-19-14-24-21(16-7-5-8-17(23)13-16)20-11-6-12-26(20)22(19)27(25-15)18-9-3-2-4-10-18/h2-13,21,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVAYNUQUTKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

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